molecular formula C12H12N2O2 B3320450 (2E)-2-[(Benzyloxy)imino]-N-(prop-2-yn-1-yl)acetamide CAS No. 1240738-07-1

(2E)-2-[(Benzyloxy)imino]-N-(prop-2-yn-1-yl)acetamide

Cat. No.: B3320450
CAS No.: 1240738-07-1
M. Wt: 216.24 g/mol
InChI Key: MWJKXRXLMWRULG-NTEUORMPSA-N
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Description

(2E)-2-[(Benzyloxy)imino]-N-(prop-2-yn-1-yl)acetamide is an organic compound with a unique structure that includes a benzyloxy group, an imino group, and a propynyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-[(Benzyloxy)imino]-N-(prop-2-yn-1-yl)acetamide typically involves the reaction of benzyl hydroxylamine with propargylamine in the presence of acetic anhydride. The reaction conditions often include a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the imino group. The reaction is usually carried out at room temperature and monitored using techniques such as thin-layer chromatography (TLC) to ensure the completion of the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-[(Benzyloxy)imino]-N-(prop-2-yn-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oximes or nitriles.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the imino group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the benzyloxy group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as alkoxides or amines in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2E)-2-[(Benzyloxy)imino]-N-(prop-2-yn-1-yl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-2-[(Benzyloxy)imino]-N-(prop-2-yn-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imino group can form hydrogen bonds with active site residues, while the benzyloxy and propynyl groups can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2E)-2-[(Phenoxy)imino]-N-(prop-2-yn-1-yl)acetamide: Similar structure but with a phenoxy group instead of a benzyloxy group.

    (2E)-2-[(Methoxy)imino]-N-(prop-2-yn-1-yl)acetamide: Similar structure but with a methoxy group instead of a benzyloxy group.

Uniqueness

(2E)-2-[(Benzyloxy)imino]-N-(prop-2-yn-1-yl)acetamide is unique due to the presence of the benzyloxy group, which can enhance its binding affinity and specificity for certain molecular targets. This makes it a valuable compound for studying specific biochemical pathways and developing targeted therapies.

Properties

IUPAC Name

(2E)-2-phenylmethoxyimino-N-prop-2-ynylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-2-8-13-12(15)9-14-16-10-11-6-4-3-5-7-11/h1,3-7,9H,8,10H2,(H,13,15)/b14-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWJKXRXLMWRULG-NTEUORMPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNC(=O)C=NOCC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CCNC(=O)/C=N/OCC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80704079
Record name (2E)-2-[(Benzyloxy)imino]-N-(prop-2-yn-1-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80704079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1240738-07-1
Record name (2E)-2-[(Benzyloxy)imino]-N-(prop-2-yn-1-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80704079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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